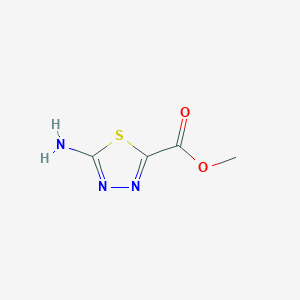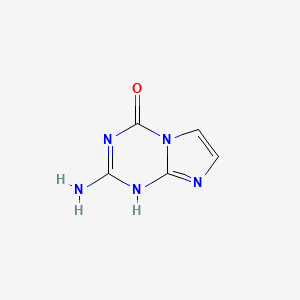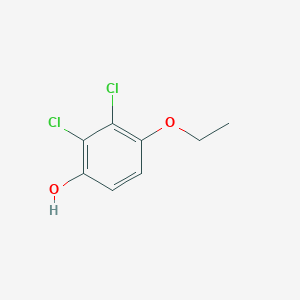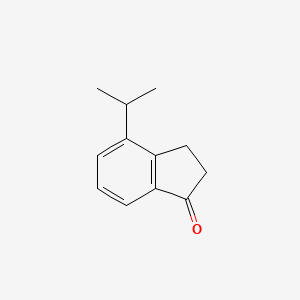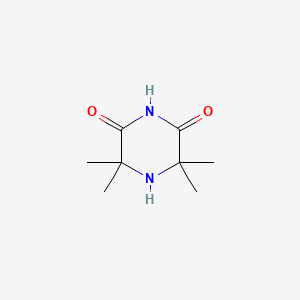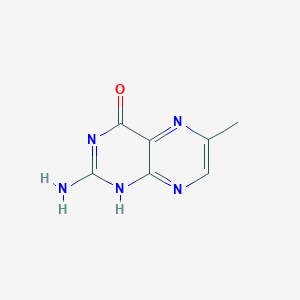![molecular formula C8H14N2O2 B7809918 Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 29924-68-3](/img/structure/B7809918.png)
Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
説明
Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactions
- The compound can be synthesized by reducing 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid or its methyl ester, showing diverse reactivity in different conditions, including the formation of bisquaternary or monoquaternary derivatives (Shishkin & Vysochin, 1980).
Catalytic Applications
- DABCO serves as an effective catalyst for various organic transformations, such as decarboxylative acylation and the synthesis of α-keto or α,β-unsaturated amides and esters (Zhang et al., 2017).
- It is recognized for its role as a high reactive, non-toxic base catalyst in organic synthesis, useful in creating a range of products with high selectivity and yield (Baghernejad Bita, 2010).
- DABCO has been used for the clean, efficient synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media, highlighting its environmental friendliness and simplicity (Tahmassebi et al., 2011).
Ferroelectric and Ionic Applications
- Modification of DABCO derivatives has led to the creation of high-Tc enantiomeric ferroelectrics, a significant advancement in the field of homochiral ferroelectrics (Fu et al., 2020).
- Its derivatives are also employed as structure-directing agents in zeolite syntheses, influencing product selectivity and framework interactions (Takewaki et al., 1999).
Pharmaceutical Applications
- DABCO and its derivatives have been explored for their potential in synthesizing biologically active compounds, demonstrating versatility in pharmaceutical applications (Shirini et al., 2017).
Green Chemistry
- The use of DABCO in reactions like Knoevenagel condensation under environmentally benign conditions emphasizes its role in green chemistry (Yu & Wang, 2013).
特性
IUPAC Name |
methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-12-8(11)7-6-9-2-4-10(7)5-3-9/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOJEHFYOZAAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN2CCN1CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344620 | |
| Record name | Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate | |
CAS RN |
29924-68-3 | |
| Record name | Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



